2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile
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Overview
Description
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antioxidant Activity : Studies on pyrazolopyridine derivatives have demonstrated their potential as antioxidants. For example, El‐Mekabaty (2015) synthesized a series of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some compounds showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Anticancer Activity : Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives starting from a similar chemical backbone, showing antimicrobial and antioxidant activity. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies (Flefel et al., 2018).
Neurotropic Activity : Dashyan et al. (2022) synthesized pyrazolo substituted pyridines and investigated their neurotropic activity, finding compounds with potential anxiolytic and antidepressant activities without muscle relaxation at studied doses (Dashyan et al., 2022).
Synthetic Applications
Catalyst-Free Synthesis : Rahmati and Khalesi (2012) described a one-pot, three-component condensation reaction for the synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, highlighting the efficiency of catalyst-free synthetic routes for producing complex heterocyclic structures (Rahmati & Khalesi, 2012).
Microwave-Induced Stereoselectivity : Rahmati and Alizadeh Kouzehrash (2011) achieved high selectivity and yield in the synthesis of trans-4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles using microwave irradiation, demonstrating an efficient method for stereoselective synthesis (Rahmati & Alizadeh Kouzehrash, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM . It has a higher binding affinity for RIPK1 compared to other necroptosis regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective blocking of necroptosis in cells, thereby potentially reducing inflammation . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound effectively protected mice from hypothermia and death .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-4-5-13(8-11(10)2)21-15-14(9-18-21)12(3)19-20(7-6-17)16(15)22/h4-5,8-9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZUQUMWTBVLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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